molecular formula C9H8Cl3NO2 B8809069 N-(2,2,2-trichloro-1-hydroxyethyl)benzamide CAS No. 6316-07-0

N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No. B8809069
CAS RN: 6316-07-0
M. Wt: 268.5 g/mol
InChI Key: FBZBFNACFKWRDJ-UHFFFAOYSA-N
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Patent
US06645968B2

Procedure details

2,2,2-Trichloro-1,1-ethanediol and benzamide were processed as described in Example 37C to provide the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3](O)[OH:4].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3]([NH:16][C:8](=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(O)NC(C1=CC=CC=C1)=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.